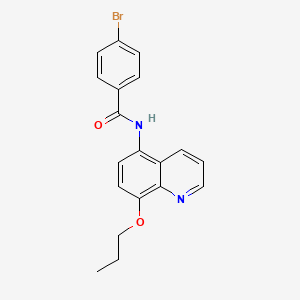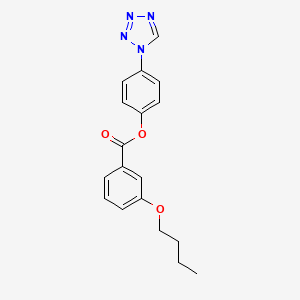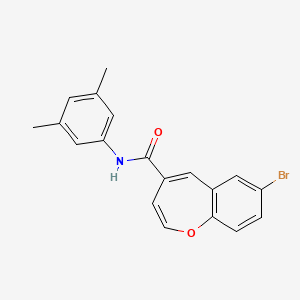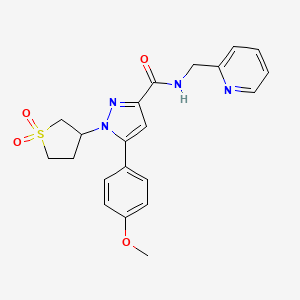
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドは、ベンザミド類に属する合成有機化合物です。この化合物は、8位にプロポキシ基が置換されたキノリン部分と、ベンザミド環の4位に臭素原子を特徴としています。この化合物のユニークな構造は、医薬品化学や材料科学など、さまざまな科学研究分野において注目されています。
2. 製法
合成経路と反応条件
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドの合成は、一般的に市販の出発物質から始まる複数のステップを伴います。一般的な合成経路には次のようなものがあります。
8-プロポキシキノリンの形成: このステップは、炭酸カリウムなどの塩基の存在下、キノリンをプロピルブロミドでアルキル化することによって行われます。
臭素化: 次に、8-プロポキシキノリンを、N-ブロモスクシンイミド (NBS) などの臭素化剤を使用して臭素化し、目的の位置に臭素原子を導入します。
アミド化: 最後のステップは、トリエチルアミンなどの塩基の存在下、臭素化されたキノリン誘導体をベンゾイルクロリドと反応させてベンザミド結合を形成することです。
工業的生産方法
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドの工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産に合わせて最適化されています。これには、連続フローリアクター、自動合成、および精製技術の採用が含まれ、高収率と高純度が保証されます。
3. 化学反応解析
反応の種類
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドは、さまざまな化学反応を起こす可能性があり、その中には次のようなものがあります。
置換反応: 臭素原子は、適切な条件下で他の求核剤と置換できます。
酸化と還元: キノリン部分は、酸化または還元反応を起こすことができ、その電子特性が変わります。
カップリング反応: この化合物は、鈴木・宮浦反応やヘック反応などのカップリング反応に参加して、より複雑な構造を形成できます。
一般的な試薬と条件
N-ブロモスクシンイミド (NBS): 臭素化に使用されます。
炭酸カリウム: アルキル化反応で塩基として使用されます。
トリエチルアミン: アミド化反応で塩基として使用されます。
主要な生成物
置換誘導体: 臭素原子の置換によって生成される生成物。
酸化または還元されたキノリン誘導体: キノリン部分の酸化または還元によって生成される生成物。
4. 科学研究への応用
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドは、科学研究においていくつかの応用があります。
医薬品化学: 特定の酵素や受容体の阻害剤としての薬理学的薬剤としての可能性について研究されています。
材料科学: この化合物のユニークな電子特性は、有機半導体やその他の先端材料の開発において注目されています。
生物学的研究: タンパク質や核酸などの生体高分子との相互作用に関する研究に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of 8-propoxyquinoline: This step involves the alkylation of quinoline with propyl bromide in the presence of a base such as potassium carbonate.
Bromination: The 8-propoxyquinoline is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Potassium carbonate: Used as a base in alkylation reactions.
Triethylamine: Used as a base in amidation reactions.
Major Products Formed
Substituted Derivatives: Products formed by substitution of the bromine atom.
Oxidized or Reduced Quinoline Derivatives: Products formed by oxidation or reduction of the quinoline moiety.
科学的研究の応用
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドの作用機序は、特定の分子標的との相互作用に関与しています。キノリン部分はDNAにインターカレーションしたり、酵素の活性部位に結合したりすることができます。一方、ベンザミド基は、アミノ酸残基と水素結合を形成することができます。これらの相互作用は、酵素活性を阻害したり、生体高分子の機能を変えたりすることで、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
4-ブロモ-N-(4-ブチル-3-キノリン-3-イル)チアゾール-2-イリデン)ベンザミド: プロポキシ基の代わりにチアゾリン環を持つ類似化合物。
4-ブロモ-N-(tert-ブチル)ベンザミド: キノリン部分の代わりにtert-ブチル基を持つ化合物。
独自性
4-ブロモ-N-(8-プロポキシキノリン-5-イル)ベンザミドは、キノリン部分とプロポキシ基の両方が存在するため、独特です。これは、異なる電子特性と立体特性を付与します。そのため、生体標的との特定の相互作用や、ユニークな材料特性を必要とする用途に特に役立ちます。
特性
分子式 |
C19H17BrN2O2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-12-24-17-10-9-16(15-4-3-11-21-18(15)17)22-19(23)13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23) |
InChIキー |
ONXUWXOMRZTYEJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Br)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)

![propan-2-yl 2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B11321122.png)

![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11321124.png)

![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321143.png)
![2-(2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11321145.png)
![N-(4-bromophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321154.png)
![N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321157.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321164.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321178.png)
